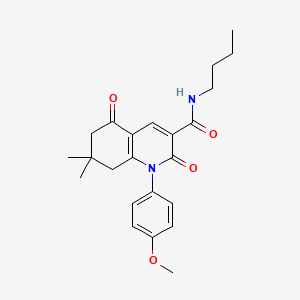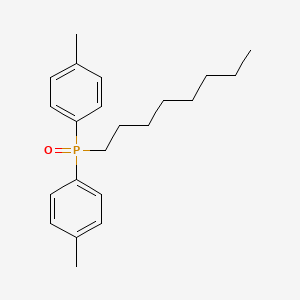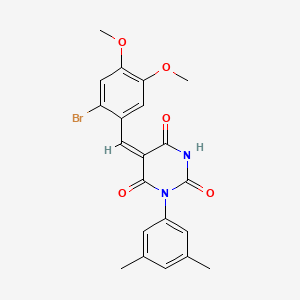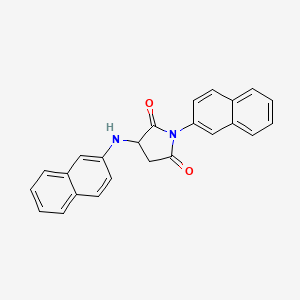
N-(3-chlorophenyl)-N'-isopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-isopropylurea, also known as chlorpropham, is a herbicide and plant growth regulator that is widely used in agriculture. It is a white crystalline solid that is soluble in water and other polar solvents. Chlorpropham is commonly used to control the growth of weeds and to promote the growth of potato tubers. However, the use of chlorpropham has been a subject of controversy due to its potential health and environmental effects. In
Mecanismo De Acción
Chlorpropham acts by inhibiting the synthesis of gibberellins, which are plant hormones that regulate growth and development. Specifically, N-(3-chlorophenyl)-N'-isopropylurea inhibits the enzyme 3-oxo-5α-steroid 4-dehydrogenase, which is involved in the biosynthesis of gibberellins. By inhibiting this enzyme, N-(3-chlorophenyl)-N'-isopropylurea reduces the levels of gibberellins in plants, leading to stunted growth and reduced yield.
Biochemical and Physiological Effects:
Chlorpropham has been shown to have a number of biochemical and physiological effects on plants. In addition to inhibiting gibberellin synthesis, N-(3-chlorophenyl)-N'-isopropylurea also affects the synthesis of other plant hormones such as auxins and cytokinins. It has been shown to reduce the levels of these hormones, leading to reduced growth and development in plants. Chlorpropham also affects the activity of enzymes involved in photosynthesis and respiration, which can further reduce plant growth and yield.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chlorpropham is widely used in laboratory experiments to study the effects of plant growth regulators on plant growth and development. Its effectiveness against a wide range of weed species makes it a useful tool for controlling weed growth in experimental settings. However, the potential health and environmental effects of N-(3-chlorophenyl)-N'-isopropylurea must be carefully considered when using it in laboratory experiments. The use of appropriate safety measures and disposal methods is essential to minimize the risk of exposure to N-(3-chlorophenyl)-N'-isopropylurea.
Direcciones Futuras
There are a number of future directions for research on N-(3-chlorophenyl)-N'-isopropylurea. One area of interest is the development of new herbicides that are more effective and less harmful to the environment. Another area of research is the development of new plant growth regulators that can be used to promote plant growth and development without the negative side effects of N-(3-chlorophenyl)-N'-isopropylurea. Finally, there is a need for further research into the potential health effects of N-(3-chlorophenyl)-N'-isopropylurea, particularly on human health and the environment.
Métodos De Síntesis
Chlorpropham can be synthesized by reacting 3-chloroaniline with isopropyl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields N-(3-chlorophenyl)-N'-isopropylurea, which is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Chlorpropham has been extensively studied for its effects on plant growth and development. It has been shown to inhibit cell division and elongation in plants, leading to stunted growth and reduced yield. Chlorpropham is commonly used to control the growth of weeds in potato crops, as it is effective against a wide range of weed species. However, the use of N-(3-chlorophenyl)-N'-isopropylurea has been linked to the development of resistance in some weed species, which can reduce its effectiveness over time.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-7(2)12-10(14)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEZUTKGVGMIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201287.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)

![5-(2-methyl-3-phenyl-2-propen-1-ylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5201298.png)


![1-[5-(3,5-dimethylphenoxy)pentyl]piperidine](/img/structure/B5201314.png)
![N-[3-(dibutylamino)-2-quinoxalinyl]-4-methylbenzenesulfonamide](/img/structure/B5201327.png)
![methyl 2-{[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbonyl]amino}benzoate](/img/structure/B5201358.png)